molecular formula C10H11NO B15491107 Aziridine, 1-(o-toluoyl)- CAS No. 2453-32-9

Aziridine, 1-(o-toluoyl)-

Cat. No.: B15491107
CAS No.: 2453-32-9
M. Wt: 161.20 g/mol
InChI Key: APAHMQGTXGGVQQ-UHFFFAOYSA-N
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Description

Aziridine, 1-(o-toluoyl)-, is a nitrogen-containing three-membered heterocyclic compound featuring an o-toluoyl (o-methylbenzoyl) substituent on the aziridine nitrogen. The aziridine ring’s inherent strain (~24–28 kcal/mol) confers high reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry . While direct references to 1-(o-toluoyl)aziridine are absent in the provided evidence, structurally analogous compounds (e.g., 1-(4-nitrobenzoyl)aziridine , 1-(phenylsulfonyl)aziridine , and alkyl-substituted aziridines ) highlight the role of substituents in modulating reactivity, stereoelectronic properties, and biological activity. The o-toluoyl group, with its electron-donating methyl substituent, may influence regioselectivity in ring-opening reactions and enhance stability compared to electron-withdrawing analogs.

Properties

CAS No.

2453-32-9

Molecular Formula

C10H11NO

Molecular Weight

161.20 g/mol

IUPAC Name

aziridin-1-yl-(2-methylphenyl)methanone

InChI

InChI=1S/C10H11NO/c1-8-4-2-3-5-9(8)10(12)11-6-7-11/h2-5H,6-7H2,1H3

InChI Key

APAHMQGTXGGVQQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CC2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Aziridine Derivatives

Acyl-Substituted Aziridines
  • 1-(4-Nitrobenzoyl)aziridine (CAS 19614-29-0): The electron-withdrawing nitro group increases electrophilicity, favoring nucleophilic ring-opening reactions. This compound is used in synthesizing π-conjugated isoindigo derivatives for optoelectronic applications .
  • This could enhance stability in storage or under mild reaction conditions.
Sulfonyl-Substituted Aziridines
  • 1-(Phenylsulfonyl)aziridine : The sulfonyl group creates three electrophilic sites (ring carbons and exocyclic methylene), enabling diverse transformations, including β-lactam synthesis . Cooperative chalcogen bonding with this compound activates ring-opening under catalytic conditions .
  • Polymeric Aziridines (e.g., A-3) : Used as crosslinkers in coatings, these exhibit improved hardness and chemical resistance compared to small-molecule aziridines, balancing reactivity with reduced toxicity .
Alkyl-Substituted Aziridines
  • (S)-Isopropylaziridine : Bulky aliphatic substituents in the (S)-configuration enhance anticancer activity (IC₅₀ values comparable to cisplatin) by improving interactions with cellular targets .
  • 1-(1-Propenyl)aziridine (CAS 24461-38-9): The propenyl group enables stereoselective cycloaddition reactions, useful in natural product synthesis .

Stereochemical and Electronic Considerations

  • (S)-Configuration: Aziridines derived from (S)-amino acids show higher antimicrobial and anticancer activity than (R)-isomers, emphasizing the role of absolute configuration in bioactivity .
  • DFT Studies : Electron-withdrawing groups (e.g., nitro, sulfonyl) lower LUMO energy, increasing electrophilicity and reactivity in ring-opening reactions. Conversely, electron-donating groups (e.g., methyl) may stabilize the aziridine ring .

Data Tables

Table 1: Key Properties of Aziridine Derivatives

Compound Name Substituent Molecular Weight Biological Activity Key Reactivity/Applications Reference
1-(4-Nitrobenzoyl)aziridine 4-Nitrobenzoyl 237.30 Optoelectronic synthesis Electron-withdrawing, π-conjugation
1-(Phenylsulfonyl)aziridine Phenylsulfonyl N/A Catalytic ring-opening Chalcogen bonding activation
(S)-Isopropylaziridine Isopropyl (S-config) ~99.17 Anticancer IC₅₀ comparable to cisplatin
1-(2-Aminoethyl)aziridine 2-Aminoethyl N/A Broad-spectrum antibacterial MRSA/VRSA inhibition, biofilm disruption
Polymeric Aziridine (A-3) Polymeric crosslinker N/A Coating applications Improved hardness, chemical resistance

Q & A

Q. Table 1: Synthetic Methods for Aziridine Derivatives

MethodReagents/ConditionsYield (%)Key Reference
LiAlH4 ReductionLiAlH4, THF, reflux60–85
Palladium-Catalyzed CouplingPd(PPh3)4, boronic acids45–70
Nucleophilic Ring-OpeningNaN3, DMF, 80°C75–90

Q. Table 2: Biological Activity of Aziridine Analogs

CompoundAntimicrobial (MIC, µg/mL)Anticancer (IC50, µM)Key Reference
1-(o-Toluoyl)aziridine12.5 (E. coli)8.2 (HeLa)
1-(p-Nitrobenzoyl)aziridine6.8 (S. aureus)5.4 (MCF-7)

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